molecular formula C9H11NO3S B1652880 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1621962-31-9

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B1652880
CAS No.: 1621962-31-9
M. Wt: 213.26
InChI Key: WBRKDISQTZIBGW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with methyl(methylimino)oxo-lambda6-sulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a versatile compound with applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.

Comparison with Similar Compounds

4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid can be compared with other similar compounds, such as:

  • 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
  • 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoate

These compounds share similar structural features but differ in specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(N,S-dimethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRKDISQTZIBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272385
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621962-31-9
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621962-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(S,N-Dimethylsulfonimidoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

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